molecular formula C11H14O3 B6262013 3-hydroxy-3-(4-methoxyphenyl)butanal CAS No. 1495080-14-2

3-hydroxy-3-(4-methoxyphenyl)butanal

Cat. No.: B6262013
CAS No.: 1495080-14-2
M. Wt: 194.2
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Description

3-hydroxy-3-(4-methoxyphenyl)butanal is an organic compound that belongs to the class of aldehydes It features a hydroxy group and a methoxyphenyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)butanal can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol

Major Products Formed

    Oxidation: 3-oxo-3-(4-methoxyphenyl)butanal

    Reduction: 3-hydroxy-3-(4-methoxyphenyl)butanol

    Substitution: 3-hydroxy-3-(4-ethoxyphenyl)butanal

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)butanal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)butanal involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(4-hydroxyphenyl)butanal
  • 3-hydroxy-3-(4-methylphenyl)butanal
  • 3-hydroxy-3-(4-ethoxyphenyl)butanal

Uniqueness

3-hydroxy-3-(4-methoxyphenyl)butanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may contribute to its potential therapeutic effects.

Properties

CAS No.

1495080-14-2

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

85

Origin of Product

United States

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